molecular formula C6H10N2O B3417645 1H-Imidazole, 2-(ethoxymethyl)- CAS No. 111131-55-6

1H-Imidazole, 2-(ethoxymethyl)-

Cat. No. B3417645
CAS RN: 111131-55-6
M. Wt: 126.16 g/mol
InChI Key: XFLFAULFAINCDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Imidazole, 2-(ethoxymethyl)-, also known as 1-Ethoxymethyl-1H-imidazole, is a chemical compound with the CAS Number: 67319-04-4 . It has a molecular weight of 126.16 .


Synthesis Analysis

Imidazole synthesis involves various methods, including the Van Leusen Imidazole Synthesis and the Van Leusen Three-Component Reaction . A recent method involves the use of 1,2-diketones and urotropine in the presence of ammonium acetate . Another approach involves a NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition .


Molecular Structure Analysis

The molecular structure of 1H-Imidazole, 2-(ethoxymethyl)- consists of a five-membered ring containing three carbon atoms, two nitrogen atoms, and an ethoxymethyl group attached to one of the carbon atoms .


Physical And Chemical Properties Analysis

1H-Imidazole, 2-(ethoxymethyl)- is a powder at room temperature .

Safety and Hazards

This compound may form combustible dust concentrations in air. It is harmful if swallowed and causes severe skin burns and eye damage. It may cause respiratory irritation and may damage the unborn child .

Future Directions

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

Mechanism of Action

Target of Action

1H-Imidazole, 2-(ethoxymethyl)- primarily targets enzymes and receptors that contain imidazole-binding sites. These targets often include cytochrome P450 enzymes, which play a crucial role in drug metabolism, and various ion channels and receptors involved in cellular signaling .

Mode of Action

The compound interacts with its targets through hydrogen bonding and hydrophobic interactions. By binding to the active sites of enzymes like cytochrome P450, it can inhibit or modify their activity. This interaction can lead to changes in the metabolic pathways of other compounds, potentially altering their efficacy and toxicity .

Biochemical Pathways

1H-Imidazole, 2-(ethoxymethyl)- affects several biochemical pathways, particularly those involving drug metabolism and detoxification. By inhibiting cytochrome P450 enzymes, it can slow down the metabolism of various drugs, leading to increased plasma levels and prolonged effects. This can impact pathways related to oxidative stress and cellular detoxification .

Pharmacokinetics

The pharmacokinetics of 1H-Imidazole, 2-(ethoxymethyl)- involve its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed in the gastrointestinal tract and distributed widely in the body. It undergoes hepatic metabolism primarily through cytochrome P450 enzymes and is excreted via the kidneys. Its bioavailability is influenced by factors such as enzyme induction or inhibition and renal function .

Result of Action

At the molecular level, the inhibition of cytochrome P450 enzymes can lead to reduced metabolism of co-administered drugs, resulting in higher plasma concentrations and prolonged therapeutic or adverse effects. At the cellular level, this can affect processes like cell signaling, oxidative stress response, and apoptosis .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 1H-Imidazole, 2-(ethoxymethyl)-. For instance, acidic or basic conditions can alter its ionization state, affecting its binding affinity to targets. Temperature variations can impact its stability and degradation rate, while the presence of other drugs can lead to competitive inhibition or synergistic effects .

: DrugBank : BMC Chemistry : RSC Publishing

properties

IUPAC Name

2-(ethoxymethyl)-1H-imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-2-9-5-6-7-3-4-8-6/h3-4H,2,5H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLFAULFAINCDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NC=CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Imidazole, 2-(ethoxymethyl)-

CAS RN

111131-55-6
Record name 2-(ethoxymethyl)-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Imidazole, 2-(ethoxymethyl)-
Reactant of Route 2
Reactant of Route 2
1H-Imidazole, 2-(ethoxymethyl)-
Reactant of Route 3
Reactant of Route 3
1H-Imidazole, 2-(ethoxymethyl)-
Reactant of Route 4
Reactant of Route 4
1H-Imidazole, 2-(ethoxymethyl)-
Reactant of Route 5
Reactant of Route 5
1H-Imidazole, 2-(ethoxymethyl)-
Reactant of Route 6
Reactant of Route 6
1H-Imidazole, 2-(ethoxymethyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.